molecular formula C21H24N2O4 B2869067 2,3-dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 941873-13-8

2,3-dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide

Cat. No.: B2869067
CAS No.: 941873-13-8
M. Wt: 368.433
InChI Key: WHJZLBRIWDFOTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide is a benzamide derivative characterized by a 2,3-dimethoxy-substituted benzoyl group and an N-linked phenyl ring bearing a 4-methyl and 3-(2-oxopiperidin-1-yl) substituent.

Properties

IUPAC Name

2,3-dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-14-10-11-15(13-17(14)23-12-5-4-9-19(23)24)22-21(25)16-7-6-8-18(26-2)20(16)27-3/h6-8,10-11,13H,4-5,9,12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHJZLBRIWDFOTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C(=CC=C2)OC)OC)N3CCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidinyl Moiety: The piperidinyl group can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Piperidinyl Group to the Benzamide Core: This step involves the coupling of the piperidinyl moiety with a benzamide derivative, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

    Introduction of Dimethoxy Groups: The dimethoxy groups are introduced through methylation reactions, typically using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2,3-dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the benzamide core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

2,3-dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Substituted Benzamides with Dimethoxy Groups

2,3-Dimethoxy-N-(4-Methylphenyl)Benzamide (UYALEN)
  • Structure : Lacks the 2-oxopiperidine group; instead, the phenyl ring has a simple 4-methyl substituent.
  • Key Differences : The absence of the 2-oxopiperidine moiety reduces steric bulk and hydrogen-bonding capacity.
  • Relevance : A Cambridge Structural Database (CSD) search identified this compound as structurally similar, highlighting the importance of the dimethoxybenzamide core .
(S)-5-Bromo-2,3-Dimethoxy-N-[(1-Ethyl-2-Pyrrolidinyl)Methyl]Benzamide (FLB 457)
  • Structure : Features a bromo substituent at position 5 and a pyrrolidinylmethyl group instead of the oxopiperidinylphenyl chain.
  • Pharmacological Activity : Exhibits high affinity for dopamine D2 receptors, with in vivo potency comparable to salicylamide derivatives. The pyrrolidine group enhances selectivity, while the bromo atom may improve binding kinetics .
2,3-Dimethoxy-N-[1-(4-Fluorobenzyl)Piperidin-4-yl]Benzamide (MBP)
  • Application : Used as a radioligand in receptor binding studies, suggesting utility in neuropharmacology .

Table 1: Structural Comparison of Dimethoxy-Substituted Benzamides

Compound Name Substituent on N-Phenyl Ring Key Modifications Pharmacological Target
Target Compound 4-Methyl-3-(2-oxopiperidin-1-yl) 2-Oxopiperidine (rigidity/H-bond) Not specified
UYALEN 4-Methylphenyl Simpler alkyl group Structural analogue
FLB 457 (1-Ethyl-2-pyrrolidinyl)methyl Bromo substitution, pyrrolidine Dopamine D2 receptor
MBP 1-(4-Fluorobenzyl)piperidin-4-yl Fluorobenzyl, piperidine Radioligand for receptor studies

Benzamides with Heterocyclic Substituents

(Z)-N-[3-(2-Methoxyphenyl)-4-Phenyl-2,3-Dihydrothiazol-2-ylidene]-4-Methyl-Benzamide
  • Structure : Incorporates a dihydrothiazol-2-ylidene ring fused to the benzamide.
  • Structural Insights : X-ray crystallography reveals planar geometry at the thiazole ring, with bond angles (e.g., C–S–C = 92.1°) contributing to conformational stability .
Imatinib (IM) and Nilotinib
  • Structure : IM (4-[(4-methylpiperazinyl)methyl]-N-[4-methyl-3-(4-pyridylpyrimidinyl)phenyl]benzamide) and nilotinib share a benzamide core but feature pyrimidine and imidazole groups.
  • Activity : Both are tyrosine kinase inhibitors targeting BCR-ABL. Nilotinib, a derivative of IM, exhibits 30-fold higher potency due to optimized substituents .

Table 2: Pharmacokinetic and Pharmacodynamic Comparisons

Compound Name Metabolic Pathway Key Metabolites Potency/Selectivity
Target Compound Likely CYP3A4-mediated Not reported Dependent on oxopiperidine
IM CYP3A4, CYP2C8 Active metabolites (e.g., N-desmethyl) Baseline for TKIs
FLB 457 Not specified None reported High D2 affinity (sub-nM Ki)

Key Research Findings and Implications

Role of the 2-Oxopiperidine Group : The 2-oxopiperidine moiety in the target compound may enhance metabolic stability compared to simpler alkyl or piperazinyl substituents, as seen in IM and MBP. Its rigid structure could also improve receptor binding specificity .

Therapeutic Potential: Structural similarities to dopamine ligands (FLB 457) and kinase inhibitors (IM) indicate dual applicability in neurological and oncological contexts. Further studies are needed to elucidate precise targets .

Biological Activity

2,3-Dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide is a synthetic compound notable for its complex molecular structure and potential therapeutic applications. This compound features a benzamide core with methoxy groups at the 2 and 3 positions, alongside a piperidine moiety that includes a keto group. The unique arrangement of these functional groups suggests a variety of biological activities, making it a subject of interest in medicinal chemistry.

Molecular Characteristics

Property Value
Molecular Formula C18H22N2O3
Molecular Weight 314.38 g/mol
IUPAC Name This compound

Synthesis

The synthesis of this compound typically involves several steps:

  • Preparation of the Benzamide Core : The initial step includes the formation of the benzamide structure.
  • Introduction of Methoxy Groups : Methylation reactions are conducted to introduce methoxy substituents.
  • Formation of the Piperidine Moiety : This involves amide bond formation with the piperidine derivative.

These steps often require specific reagents and conditions to ensure high yield and purity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Receptor Binding : The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing cellular pathways.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes, impacting metabolic pathways related to inflammation and pain.

Pharmacological Profile

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Anti-inflammatory Effects : Potential to reduce inflammation through modulation of signaling pathways.
  • Analgesic Properties : May provide pain relief by acting on central nervous system targets.

Case Studies and Research Findings

Several studies have explored the effects and efficacy of related compounds, providing insights into the potential applications of this compound:

  • Study on Analgesic Activity : A study demonstrated that compounds with similar piperidine structures showed significant analgesic effects in animal models, suggesting potential for pain management therapies.
  • Anti-inflammatory Research : Research indicated that related benzamide derivatives could effectively inhibit pro-inflammatory cytokines in vitro, supporting the hypothesis that this compound may exhibit similar properties.

Comparative Analysis with Similar Compounds

Compound Name Key Features
This compoundUnique methoxy positioning; potential analgesic and anti-inflammatory activities.
3,5-Dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamideContains additional methoxy group; enhanced solubility.
N-[3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamideSimpler structure; potential differences in activity due to lack of methyl substitution.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.